[3-(Trifluoromethyl)piperidin-4-yl]methanol
Description
[3-(Trifluoromethyl)piperidin-4-yl]methanol is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the piperidine ring. This compound is of interest due to the unique electronic and steric properties imparted by the trifluoromethyl group, which enhances metabolic stability and binding affinity in medicinal chemistry applications . Its molecular formula is C₇H₁₂F₃NO, with a molecular weight of 189.18 g/mol.
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
[3-(trifluoromethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h5-6,11-12H,1-4H2 |
InChI Key |
MRSVGXPIIQONNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of fluorinated pyridines using suitable catalysts . Another approach involves multicomponent reactions that allow for the efficient construction of the piperidine ring with desired substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using cobalt, ruthenium, or nickel-based nanocatalysts . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxymethyl group (-CHOH) and trifluoromethyl (-CF) moiety facilitate nucleophilic substitutions under basic or acidic conditions.
Key Findings :
-
The hydroxymethyl group reacts with electrophiles (e.g., halides, sulfonyl chlorides) in polar aprotic solvents like DMF or chloroform .
-
Steric hindrance from the trifluoromethyl group slows reactions at the 3-position but enhances regioselectivity .
Esterification and Ether Formation
The primary alcohol undergoes esterification or etherification to modify solubility and reactivity.
| Reaction Type | Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|---|
| Acetylation | RT, DCM | Acetic anhydride, DMAP | [3-(Trifluoromethyl)piperidin-4-yl]methyl acetate | 78% | |
| Benzylation | Reflux, THF | Benzyl bromide, KCO | [3-(Trifluoromethyl)piperidin-4-yl]methyl benzyl ether | 65% |
Mechanistic Insights :
-
DMAP accelerates acetylation via nucleophilic catalysis.
-
Benzylation requires phase-transfer conditions due to poor solubility of KCO in THF.
Oxidation Reactions
The hydroxymethyl group is oxidized to a carbonyl or carboxyl group under controlled conditions.
| Reaction Type | Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|---|
| Oxidation to Aldehyde | 0°C, HO/CHCl | Dess-Martin periodinane | 3-(Trifluoromethyl)piperidine-4-carbaldehyde | 70% | |
| Oxidation to Carboxylic Acid | Reflux, HSO | KMnO | 3-(Trifluoromethyl)piperidine-4-carboxylic acid | 58% |
Notes :
-
Over-oxidation to the carboxylic acid is common with strong oxidizing agents like KMnO.
-
The trifluoromethyl group stabilizes intermediate radicals during oxidation.
Condensation Reactions
The alcohol participates in condensation reactions to form Schiff bases or hydrazones.
Structural Impact :
-
The trifluoromethyl group enhances electrophilicity at the piperidine nitrogen, favoring condensation .
-
Hydrazones exhibit improved thermal stability compared to parent alcohols .
Biological Activity and Functionalization
The compound serves as a precursor in drug discovery, with modifications targeting enzymes or receptors:
-
Antiviral Applications : Sulfonamide derivatives (e.g., compound 1 in ) inhibit viral replication (IC = 1.2 μM against HSV-1) .
-
Antibacterial Activity : Piperidine-sulfonyl hybrids disrupt bacterial efflux pumps (MIC = 8 μg/mL against S. aureus) .
Structure-Activity Relationship (SAR) :
-
The trifluoromethyl group enhances lipophilicity, improving membrane permeability .
-
Sulfonation at the piperidine nitrogen increases binding affinity to biological targets .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C, releasing HF gas due to CF group degradation.
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strongly acidic/basic conditions.
Scientific Research Applications
Pharmacological Activity
Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced activity against various biological targets. For instance, derivatives of piperidine have been studied for their roles as NMDA receptor antagonists, which are crucial in treating neurological disorders such as depression and schizophrenia .
Drug Development
The compound has been implicated in the development of several FDA-approved drugs. It serves as a scaffold for synthesizing novel pharmaceutical agents due to its ability to modulate biological pathways effectively. For example, it has been associated with drugs that target polyamine transport systems, enhancing therapeutic efficacy against cancer cells .
Case Study 1: NMDA Receptor Antagonists
A study explored the synthesis of piperidine derivatives, including those with trifluoromethyl substitutions, demonstrating their potential as selective NR2B NMDA receptor antagonists. These compounds showed promise in preclinical models for treating depression .
Case Study 2: Anticancer Agents
Research on lipophilic polyamine analogs indicated that the incorporation of trifluoromethyl groups significantly increased the potency of these compounds against various cancer cell lines. The analogs were shown to inhibit cellular polyamine uptake, leading to enhanced effectiveness when combined with standard therapies like DFMO (difluoromethylornithine) .
Comparative Analysis of Trifluoromethyl Piperidine Derivatives
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Type
a. (4-Methylpiperidin-3-yl)methanol
- Structure : Methyl (-CH₃) at position 4; hydroxymethyl (-CH₂OH) at position 3.
- Key Differences : Swapped substituent positions compared to the target compound. The methyl group is less electron-withdrawing than trifluoromethyl, reducing steric bulk and altering electronic effects.
- Synthesis : Prepared via LiAlH₄ reduction of piperidine esters, similar to methods in .
- Applications : Used as a building block in fragment-based drug discovery due to its compact structure .
b. [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol
- Structure : 4-Fluorophenyl (-C₆H₄F) at position 4; hydroxymethyl at position 3.
- The fluorine atom provides moderate electron-withdrawing effects.
- Pharmacological Relevance : A key intermediate in paroxetine (an SSRI) synthesis, highlighting its CNS activity .
- Molecular Weight : 209.26 g/mol (higher than the target compound due to the aromatic substituent) .
c. [1-(4-Methylbenzyl)piperidin-3-yl]methanol
- Structure : 4-Methylbenzyl (-CH₂C₆H₄CH₃) at position 1; hydroxymethyl at position 3.
- Synthesis : Involves benzylation of piperidine precursors, as described in .
Trifluoromethyl-Containing Analogues
a. {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol
- Structure : Trifluoromethyl on a pyrimidine ring attached to the piperidine.
- Key Differences : The trifluoromethyl group is part of a heterocyclic system, increasing hydrogen-bond acceptor capacity (7 H-bond acceptors vs. 2 in the target compound).
- Applications : Likely used in kinase inhibitors due to pyrimidine’s role in ATP-binding site interactions .
b. 3-[1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-yl]-1H-indole
- Structure : Trifluoromethyl on a pyridine ring; indole moiety at position 3.
- Key Differences: Indole introduces planar aromaticity, contrasting with the non-aromatic hydroxymethyl group in the target compound.
- Molecular Weight : 345.37 g/mol (significantly higher due to the indole and pyridine groups) .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | LogP (Predicted) |
|---|---|---|---|---|
| [3-(Trifluoromethyl)piperidin-4-yl]methanol | 189.18 | 1 | 4 | 1.2 |
| (4-Methylpiperidin-3-yl)methanol | 129.20 | 1 | 2 | 0.8 |
| [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol | 209.26 | 1 | 2 | 2.5 |
| {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol | 276.26 | 1 | 7 | 1.8 |
- Key Trends :
- The trifluoromethyl group increases molecular weight and LogP (lipophilicity) compared to methyl or hydrogen substituents.
- Aromatic substituents (e.g., fluorophenyl) further elevate LogP, impacting membrane permeability .
Biological Activity
[3-(Trifluoromethyl)piperidin-4-yl]methanol, a compound featuring a trifluoromethyl group attached to a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of various compounds, including increased metabolic stability and improved bioavailability. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).
The trifluoromethyl group (-CF₃) is a powerful substituent that can significantly influence the properties of organic molecules. It is known to:
- Enhance lipophilicity, which can improve membrane permeability.
- Increase metabolic stability against enzymatic degradation.
- Modify interaction profiles with biological targets.
Biological Activity Overview
Recent research indicates that [3-(Trifluoromethyl)piperidin-4-yl]methanol exhibits various biological activities, including:
- Antiviral Activity :
-
Antiproliferative Properties :
- Studies have demonstrated that derivatives of this compound possess antiproliferative effects against several cancer cell lines. For instance, compounds with similar piperidine structures exhibited significant growth inhibition in melanoma and renal cancer cell lines . The presence of the trifluoromethyl group was correlated with enhanced activity compared to non-fluorinated analogs.
-
Inhibition of Enzymatic Activity :
- The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes. For example, studies have shown that modifications involving trifluoromethyl groups can enhance the inhibitory potency against certain targets like the Sfp-PPTase enzyme, which is implicated in bacterial virulence .
Structure-Activity Relationship (SAR)
The SAR studies on [3-(Trifluoromethyl)piperidin-4-yl]methanol reveal critical insights into how structural modifications affect biological activity:
These findings suggest that careful tuning of substituents around the piperidine core can lead to compounds with optimized therapeutic profiles.
Case Studies
Several case studies exemplify the biological activity of compounds related to [3-(Trifluoromethyl)piperidin-4-yl]methanol:
- Anticancer Activity :
- Antiviral Screening :
- Enzyme Inhibition :
Q & A
Q. What are the common synthetic routes for [3-(Trifluoromethyl)piperidin-4-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving piperidine ring functionalization. For example, a key intermediate like ethyl isonipecotate can undergo coupling with trifluoromethyl-containing reagents (e.g., EDCI/HOBt-mediated amidation) followed by reduction with DIBALH to yield the methanol derivative . Optimization includes adjusting reaction temperatures (e.g., −10°C to room temperature for DIBALH reduction) and stoichiometric ratios of coupling agents to improve yields (e.g., 79–83% yields reported for analogous piperidinyl alcohols) .
Q. Which analytical techniques are critical for characterizing [3-(Trifluoromethyl)piperidin-4-yl]methanol?
- Methodological Answer : Comprehensive characterization requires:
- NMR Spectroscopy : To confirm the trifluoromethyl group (distinct signals) and piperidine ring conformation.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., HRMS for exact mass matching).
- HPLC/UV-Vis : To assess purity and monitor reaction progress .
- Melting Point Analysis : Critical for verifying crystalline stability (e.g., analogs show melting points between 137–285°C) .
Advanced Research Questions
Q. How do structural modifications at the piperidine ring impact physicochemical properties and bioactivity?
- Methodological Answer : Introducing substituents like chloro, phenyl, or phenoxy groups alters lipophilicity (LogP) and solubility. For example:
- Chloro analogs : Increase LogP (e.g., 2.29 for related chloro-pyrimidinyl compounds) .
- Phenoxypropyl derivatives : Enhance solubility in polar solvents (e.g., dimethyl sulfoxide) but reduce thermal stability .
Systematic SAR studies involve synthesizing analogs (e.g., 4-piperidinol derivatives) and comparing their dissolution profiles, partition coefficients, and receptor binding affinities .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : To resolve overlapping proton signals in the piperidine ring.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., analogs with 4-hydroxy groups show distinct crystal packing) .
- Parallel Synthesis : Comparing synthetic intermediates to rule out byproducts (e.g., verifying reduction steps via FT-IR for alcohol formation) .
Q. What strategies improve the stability of [3-(Trifluoromethyl)piperidin-4-yl]methanol under experimental conditions?
- Methodological Answer :
- pH Buffering : Stabilize the compound in aqueous media by maintaining neutral pH (prevents hydrolysis of the trifluoromethyl group).
- Lyophilization : For long-term storage, as analogs like 4-chloro-3-(trifluoromethyl)phenyl derivatives show stability in lyophilized form .
- Inert Atmosphere Handling : Reduces oxidation risks during reactions (e.g., using nitrogen for DIBALH reductions) .
Experimental Design Considerations
Q. How can computational modeling guide the design of [3-(Trifluoromethyl)piperidin-4-yl]methanol derivatives?
- Methodological Answer :
- Docking Studies : Predict binding affinity to targets like JAK kinases by modeling interactions between the piperidine ring and hydrophobic pockets .
- DFT Calculations : Optimize trifluoromethyl group orientation to enhance metabolic stability (e.g., minimizing CYP450 interactions) .
- QSAR Models : Correlate substituent electronic effects (Hammett constants) with biological activity .
Q. What are the challenges in scaling up the synthesis of [3-(Trifluoromethyl)piperidin-4-yl]methanol, and how can they be addressed?
- Methodological Answer :
- Purification Issues : Column chromatography may be impractical for large batches; switch to recrystallization (e.g., using ethanol/water mixtures for analogs with >95% purity) .
- Exothermic Reactions : Control temperatures during trifluoromethylation using jacketed reactors .
- Cost-Effective Reagents : Replace EDCI/HOBt with polymer-supported coupling agents to reduce waste .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., oxidation at the piperidine ring or glucuronidation of the methanol group) .
- Plasma Stability Assays : Compare compound half-life in simulated gastric fluid vs. cell culture media .
- Species-Specific Differences : Test analogs in multiple animal models (e.g., rat vs. human CYP enzyme activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
